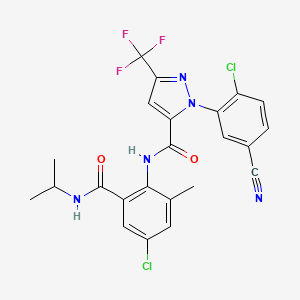
Hpk1-IN-20
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hematopoietic progenitor kinase 1 inhibitor 20 (Hpk1-IN-20) is a small molecule inhibitor that targets hematopoietic progenitor kinase 1 (HPK1). HPK1 is a serine/threonine kinase involved in the negative regulation of signal transduction in immune cells, including T cells, B cells, and dendritic cells . Inhibiting HPK1 has shown potential in enhancing T-cell activation and improving anti-tumor immunity, making this compound a promising candidate for cancer immunotherapy .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Hpk1-IN-20 involves multiple steps, including the formation of key intermediates and final coupling reactions. The synthetic route typically starts with the preparation of a core scaffold, followed by functional group modifications to introduce the desired substituents. Common reaction conditions include the use of organic solvents, catalysts, and specific temperature and pressure settings to optimize yield and purity .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while maintaining the quality and consistency of the final product. This process often requires the use of advanced equipment and techniques, such as continuous flow reactors and automated synthesis systems, to ensure efficient and reproducible production .
Analyse Chemischer Reaktionen
Types of Reactions
Hpk1-IN-20 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen atoms.
Reduction: Involves the addition of hydrogen atoms or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions often involve specific temperatures, pressures, and pH levels to achieve the desired transformation .
Major Products
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation of this compound may yield hydroxylated derivatives, while substitution reactions may produce various substituted analogs .
Wissenschaftliche Forschungsanwendungen
Hpk1-IN-20 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of HPK1 in various biochemical pathways.
Biology: Investigated for its effects on immune cell function and signaling.
Medicine: Explored as a potential therapeutic agent for cancer immunotherapy.
Industry: Utilized in the development of novel immunotherapeutic strategies and drug discovery.
Wirkmechanismus
Hpk1-IN-20 exerts its effects by inhibiting the kinase activity of HPK1. This inhibition prevents the phosphorylation of downstream signaling molecules, such as the linker of activated T cells (LAT) and SH2 domain-containing leukocyte protein of 76 kDa (SLP-76), which are critical for T-cell receptor signaling . By blocking these pathways, this compound enhances T-cell activation and promotes anti-tumor immune responses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Compound 1: Another HPK1 inhibitor with similar effects on T-cell activation.
Compound K: A potent and selective HPK1 inhibitor with enhanced anti-tumor efficacy.
RGT-197: A highly potent HPK1 inhibitor that augments immune cell activation.
Uniqueness of Hpk1-IN-20
This compound is unique due to its specific molecular structure and high selectivity for HPK1. This selectivity minimizes off-target effects and enhances its therapeutic potential . Additionally, this compound has demonstrated significant efficacy in preclinical models, making it a promising candidate for further development .
Eigenschaften
Molekularformel |
C26H28N6O2 |
|---|---|
Molekulargewicht |
456.5 g/mol |
IUPAC-Name |
6-methoxy-2-methyl-N-[4-[(3S)-3-phenyl-1,2-oxazolidin-2-yl]-7H-pyrrolo[2,3-d]pyrimidin-2-yl]-3,4-dihydro-1H-isoquinolin-7-amine |
InChI |
InChI=1S/C26H28N6O2/c1-31-12-9-18-15-23(33-2)21(14-19(18)16-31)28-26-29-24-20(8-11-27-24)25(30-26)32-22(10-13-34-32)17-6-4-3-5-7-17/h3-8,11,14-15,22H,9-10,12-13,16H2,1-2H3,(H2,27,28,29,30)/t22-/m0/s1 |
InChI-Schlüssel |
XBQKUZIDRVLGJV-QFIPXVFZSA-N |
Isomerische SMILES |
CN1CCC2=CC(=C(C=C2C1)NC3=NC4=C(C=CN4)C(=N3)N5[C@@H](CCO5)C6=CC=CC=C6)OC |
Kanonische SMILES |
CN1CCC2=CC(=C(C=C2C1)NC3=NC4=C(C=CN4)C(=N3)N5C(CCO5)C6=CC=CC=C6)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


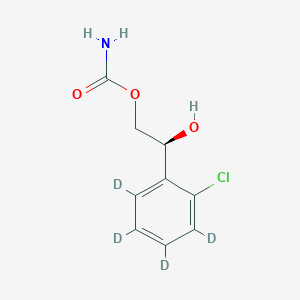
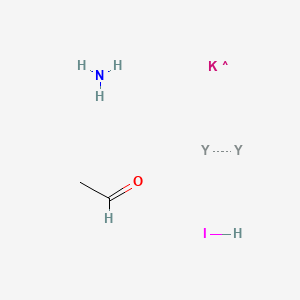
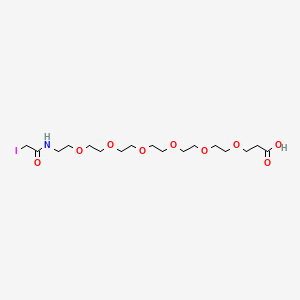
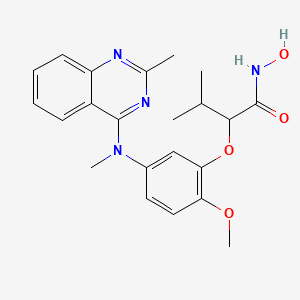
![tetrasodium;4-[[3-[[3,5-bis[(4-sulfonatophenyl)carbamoyl]phenyl]carbamoylamino]-5-[(4-sulfonatophenyl)carbamoyl]benzoyl]amino]benzenesulfonate](/img/structure/B12419100.png)

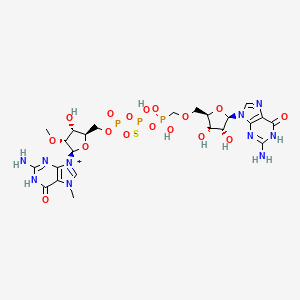
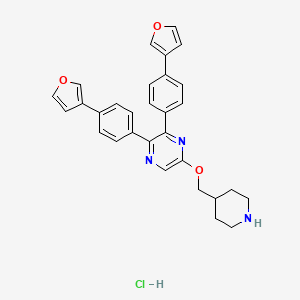
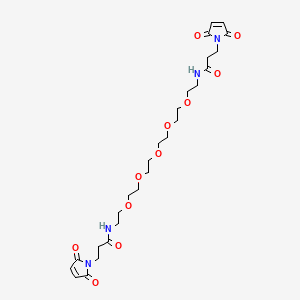
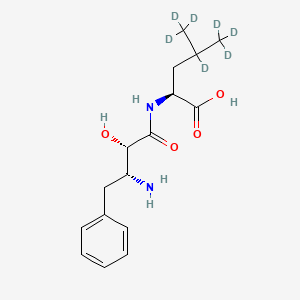

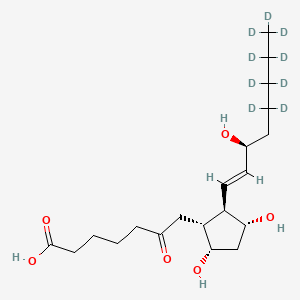
![[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl N-[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]carbamate](/img/structure/B12419148.png)
